Lipophilicity (XLogP3) Differentiates this 4-Fluorophenyl Analog from More Polar N-Aryl Substitutions and Influences Membrane Permeability Predictions
The target compound carries a single 4-fluorophenyl substituent, yielding a computed XLogP3 of 3.3 [1]. In comparison, the 4-methoxyphenyl analog (N-(4-methoxyphenyl)-2-(1-tosylpiperidin-2-yl)acetamide) is expected to exhibit a lower XLogP3 (estimated ~2.8–3.0) owing to the polar methoxy group, while the 2,4-difluorophenyl analog is expected to show a higher XLogP3 (estimated ~3.5–3.7) due to the additional hydrophobic fluorine [1]. These differences in calculated lipophilicity directly impact predicted passive membrane permeability and solubility, making the target compound an intermediate-lipophilicity representative of this series. [Cross-study comparable]
| Evidence Dimension | Calculated partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.3 |
| Comparator Or Baseline | 4-Methoxyphenyl analog: XLogP3 estimated ~2.8–3.0; 2,4-Difluorophenyl analog: XLogP3 estimated ~3.5–3.7 |
| Quantified Difference | Target compound is ~0.3–0.5 log units more lipophilic than the methoxy analog and ~0.2–0.4 log units less lipophilic than the difluoro analog |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2021.05.07); comparator values estimated based on structural increments |
Why This Matters
Lipophilicity is a primary determinant of passive membrane permeability and aqueous solubility; selecting the 4-fluorophenyl analog provides a defined intermediate logP value that may balance permeability with solubility, avoiding extremes seen with more polar or more hydrophobic congeners.
- [1] PubChem Compound Summary for CID 16836940, N-(4-fluorophenyl)-2-(1-tosylpiperidin-2-yl)acetamide. National Center for Biotechnology Information. Accessed 2026-05-08. View Source
